莙草内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

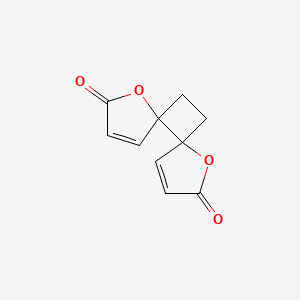

Anemonin is a butenolide.

Pulsatilla camphor is a natural product found in Prumnopitys andina with data available.

科学研究应用

对溃疡性结肠炎的抗炎作用

莙草内酯已被发现对急性溃疡性结肠炎具有抗炎作用 {svg_1}. 它靶向蛋白激酶C-θ的调节 {svg_2}. 莙草内酯改善了DSS诱导的小鼠体重减轻、结肠长度缩短、DAI增加以及结肠组织的病理变化 {svg_3}. 它还抑制了DSS诱导的结肠组织炎症,因为IL-1β、TNF-α和IL-6的释放被显著抑制 {svg_4}.

抗利什曼原虫和抗血吸虫活性

从R. multifidus 的新鲜叶片中分离得到的莙草内酯对其体外抗利什曼原虫和抗血吸虫活性进行了评估 {svg_5}. 它表现出显着的抗利什曼原虫活性,对前鞭毛体和无鞭毛体的IC50值分别为1.33 nM和1.58 nM,对L. aethiopica 和L. donovani分别为1.24 nM和1.91 nM {svg_6}.

关节炎的治疗

莙草内酯在治疗关节炎等疾病方面展现出希望 {svg_7}. 它潜在的医疗用途因其抑制一氧化氮合成并成功抵消脂多糖诱导的炎症的能力而得到增强 {svg_8}.

脑缺血的治疗

莙草内酯已被发现可能对脑缺血的治疗有用 {svg_9}. 它可以抑制一氧化氮合成,这对管理这种情况是有益的 {svg_10}.

减少氧化应激

莙草内酯已被发现可以减少过氧化氢诱导的氧化应激 {svg_11}. 这种特性使其可能在治疗由氧化应激引起的疾病中发挥作用 {svg_12}.

抗炎作用

作用机制

未来方向

Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that Anemonin could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, Anemonin has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anemonin involves the conversion of a starting material, 2,4,5-trimethoxybenzoic acid, to the final product through a series of reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sulfuric acid", "Potassium permanganate", "Sodium sulfite", "Sodium hydrogensulfite", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2,4,5-trimethoxybenzoic acid is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then acidified with hydrochloric acid to obtain the free acid.", "Step 3: The free acid is then reacted with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 4: The anhydride is then hydrolyzed with sodium bicarbonate to form the corresponding acid.", "Step 5: The acid is then oxidized with potassium permanganate to form the corresponding ketone.", "Step 6: The ketone is then reduced with sodium sulfite and sodium hydrogensulfite to form the corresponding alcohol.", "Step 7: The alcohol is then treated with hydrochloric acid and sodium chloride to form the corresponding chloride salt.", "Step 8: The chloride salt is then treated with ethanol to form Anemonin." ] } | |

CAS 编号 |

508-44-1 |

分子式 |

C10H8O4 |

分子量 |

192.17 g/mol |

IUPAC 名称 |

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |

InChI 键 |

JLUQTCXCAFSSLD-NXEZZACHSA-N |

手性 SMILES |

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |

SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

规范 SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct](/img/structure/B1149724.png)